molecular formula C11H11N3OS B5360398 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol

Cat. No. B5360398
M. Wt: 233.29 g/mol
InChI Key: MTZLGPCSOBARNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of thiazines and triazoles, which have been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of enzymes, such as proteases and kinases. It has also been suggested that this compound may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit diverse biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol in lab experiments include its diverse biological activities, its availability, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity, its solubility issues, and its limited stability.

Future Directions

There are several future directions for the research on 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol. One of the directions is to explore the structure-activity relationship of this compound and its derivatives in order to optimize their biological activities. Another direction is to investigate the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activities. Additionally, the potential applications of this compound in the fields of materials science and organic chemistry could be further explored.

Synthesis Methods

The synthesis of 2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol has been reported in the literature. One of the methods involves the reaction of 2-mercapto-1,3-thiazole with 2-bromoacetophenone in the presence of sodium hydroxide and ethanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. Another method involves the reaction of 2-mercapto-1,3-thiazole with 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.

Scientific Research Applications

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol has been the subject of scientific research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antimicrobial activities. In the field of materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-9-6-14-11(16-7-9)12-10(13-14)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZLGPCSOBARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC(=NN21)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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